

Comprehensive Analytical Strategies for the Characterization of 4-Chloro-5-nitrophthalimide

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Compound of Interest

Compound Name: 4-Chloro-5-nitrophthalimide

Cat. No.: B105616

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Introduction

4-Chloro-5-nitrophthalimide is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and pesticides.^{[1][2]} Its chemical structure, featuring a phthalimide core substituted with both a chloro and a nitro group, imparts specific reactivity and physicochemical properties that are crucial for its application in drug development and materials science.^[2] A thorough analytical characterization is therefore essential to ensure its identity, purity, and stability, which are critical parameters for its use in research and manufacturing.

This technical guide provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **4-Chloro-5-nitrophthalimide**. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and in-depth analysis of this important chemical entity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Chloro-5-nitrophthalimide** is paramount before commencing any analytical work. These properties inform the selection of appropriate solvents, storage conditions, and analytical methodologies.

Property	Value	Source
IUPAC Name	5-chloro-6-nitroisoindole-1,3-dione	[3]
CAS Number	6015-57-2	[3]
Molecular Formula	C ₈ H ₃ ClN ₂ O ₄	[3]
Molecular Weight	226.57 g/mol	[3]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	197-203 °C	[1]
Solubility	Low solubility in water; soluble in organic solvents such as ethanol and dimethylformamide.	[1]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of **4-Chloro-5-nitrophthalimide**. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify the structure, and quantify the compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of **4-Chloro-5-nitrophthalimide** and for the separation of any related impurities. A reversed-phase method is generally suitable for this type of aromatic compound.

Reversed-phase HPLC is chosen due to its wide applicability and excellent resolving power for moderately polar to nonpolar compounds. The stationary phase, typically a C18-bonded silica, provides a nonpolar surface for the separation of analytes based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, allows for the elution of the compound and its impurities. The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can help to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[4]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of **4-Chloro-5-nitrophthalimide** and quantify related substances.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Autosampler and data acquisition software

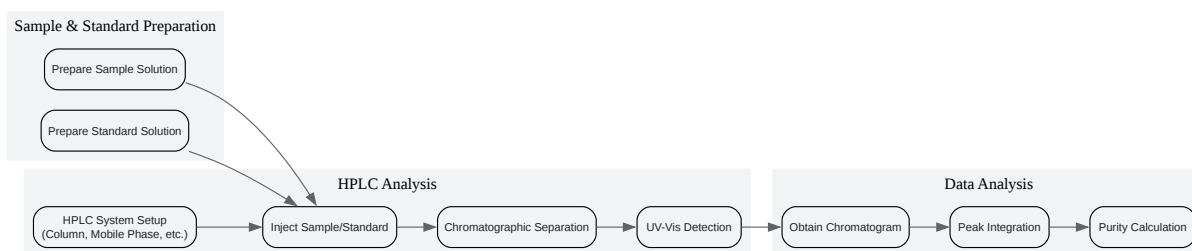
Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Phosphoric acid (or Formic acid for MS-compatibility)
- **4-Chloro-5-nitrophthalimide** reference standard
- Sample of **4-Chloro-5-nitrophthalimide** for analysis

Procedure:

- Mobile Phase Preparation:
 - Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
 - Degas the mobile phase using sonication or vacuum filtration.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of the **4-Chloro-5-nitrophthalimide** reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

- Prepare working standards of appropriate concentrations by diluting the stock solution with the mobile phase.
- Sample Solution Preparation:
 - Accurately weigh approximately 10 mg of the **4-Chloro-5-nitrophthalimide** sample and dissolve it in 10 mL of acetonitrile.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 (4.6 mm x 250 mm, 5 μm)
 - Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30 $^{\circ}\text{C}$
 - Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and integrate the peak areas.
- Data Interpretation:
 - Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
 - Identify and quantify any impurities by comparing their retention times and peak areas with those of known standards, if available.



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Figure 1: Workflow for HPLC purity analysis.

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques should be employed to confirm the chemical structure of **4-Chloro-5-nitrophthalimide**.

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The FT-IR spectrum of **4-Chloro-5-nitrophthalimide** is expected to show characteristic absorption bands corresponding to the various functional groups in its structure. The presence of the imide group, the nitro group, the chloro-substituted aromatic ring, and C-H bonds can all be confirmed by their specific vibrational frequencies.^[5]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chloro-5-nitrophthalimide**.

Instrumentation:

- FT-IR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the **4-Chloro-5-nitrophthalimide** sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Analysis:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .

Data Interpretation:

- N-H Stretch (Imide): A broad absorption band is expected in the region of 3300-3100 cm^{-1} .
- C=O Stretch (Imide): Two strong absorption bands are characteristic of the imide carbonyl groups, typically appearing around 1770 cm^{-1} (asymmetric) and 1710 cm^{-1} (symmetric).
- NO₂ Stretch (Nitro): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
- C-Cl Stretch: A band in the region of 800-600 cm^{-1} may be attributed to the C-Cl bond.
- Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm^{-1} , and aromatic C=C stretching vibrations will be observed in the 1600-1450 cm^{-1} region.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **4-Chloro-5-nitrophthalimide**.

^1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ^{13}C NMR provides information about the number and types of carbon atoms in the molecule. Together, they can be used to confirm the substitution pattern on the aromatic ring and the overall structure of the molecule.[6]

Protocol 3: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of **4-Chloro-5-nitrophthalimide**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of the **4-Chloro-5-nitrophthalimide** sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
- Analysis:
 - Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

Expected Spectral Features:

- ^1H NMR:
 - The aromatic region (typically 7.0-9.0 ppm) should show signals corresponding to the two protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and nitro substituents.

- A broad singlet corresponding to the imide N-H proton is expected, the chemical shift of which can be solvent-dependent.
- ^{13}C NMR:
 - Signals for the eight carbon atoms in the molecule are expected.
 - The two carbonyl carbons of the imide group will appear at low field (typically 160-180 ppm).
 - The six aromatic carbons will resonate in the aromatic region (typically 110-150 ppm), with their chemical shifts influenced by the attached chloro and nitro groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Chloro-5-nitrophthalimide**, further confirming its identity.

The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern, which is the result of the molecule breaking apart in the mass spectrometer, can provide valuable structural information. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Protocol 4: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Chloro-5-nitrophthalimide**.

Instrumentation:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

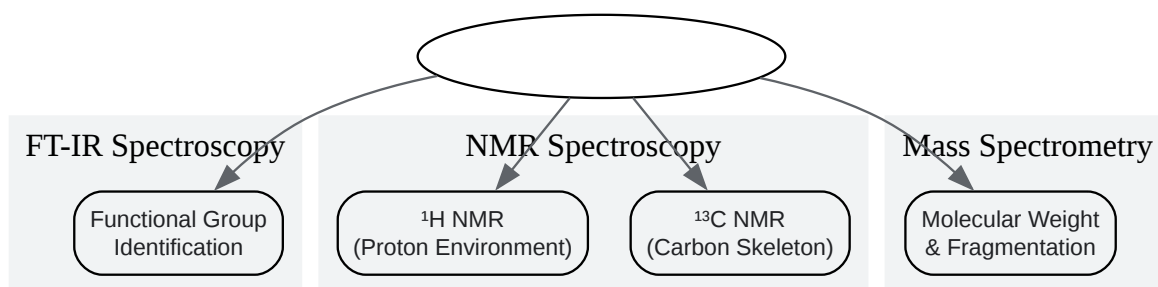
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

- Analysis:
 - Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Data Interpretation:

- Molecular Ion Peak: Look for a peak corresponding to the molecular weight of **4-Chloro-5-nitrophthalimide** ($m/z \approx 226$ for the $[M]^+$ or $[M-H]^-$ ion, depending on the ionization mode). The presence of a peak at $m/z \approx 228$ with approximately one-third the intensity of the m/z 226 peak will confirm the presence of one chlorine atom (due to the ^{35}Cl and ^{37}Cl isotopes).
- Fragmentation Pattern: The fragmentation may involve the loss of the nitro group (NO_2), the chloro group (Cl), or cleavage of the imide ring. Analysis of the fragment ions can provide further structural confirmation.



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Figure 2: Spectroscopic techniques for structural elucidation.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are important for assessing the thermal stability and decomposition profile of **4-Chloro-5-nitrophthalimide**.

DSC can be used to determine the melting point and purity of the compound, as well as to study any phase transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathway.^[7]

Protocol 5: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal properties of **4-Chloro-5-nitrophthalimide**.

Instrumentation:

- DSC instrument
- TGA instrument

Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
- Analysis:
 - DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Data Interpretation:

- DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point. The sharpness and shape of the peak can provide an indication of purity.
- TGA: The TGA curve will show the weight loss of the sample as a function of temperature. The onset of weight loss indicates the beginning of decomposition. The temperature at which the maximum rate of weight loss occurs can also be determined.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of **4-Chloro-5-nitrophthalimide**. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for unequivocally confirming the identity, purity, and stability of this important chemical intermediate. Adherence

to these methodologies will ensure the quality and reliability of **4-Chloro-5-nitrophthalimide** for its intended applications in research and development.

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